Cas no 84638-71-1 (methyl 7-methoxy-1H-indole-2-carboxylate)

Methyl 7-methoxy-1H-indole-2-carboxylate is a versatile indole derivative widely used in organic synthesis and pharmaceutical research. Its key structural features—a methoxy group at the 7-position and an ester moiety at the 2-position—make it a valuable intermediate for constructing complex heterocyclic compounds. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its reactivity allows for further functionalization, enabling applications in medicinal chemistry, particularly in the development of bioactive molecules. The methoxy substitution enhances solubility in common organic solvents, improving its utility in synthetic workflows. This compound is particularly useful for researchers exploring indole-based scaffolds in drug discovery and material science.
methyl 7-methoxy-1H-indole-2-carboxylate structure
84638-71-1 structure
Product Name:methyl 7-methoxy-1H-indole-2-carboxylate
CAS No:84638-71-1
MF:C11H11NO3
MW:205.209943056107
MDL:MFCD01547943
CID:721024
PubChem ID:10774603
Update Time:2025-06-10

methyl 7-methoxy-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 7-methoxy-1H-Indole-2-carboxylic acid methyl ester
    • 1H-Indole-2-carboxylicacid, 7-methoxy-, methyl ester
    • METHYL 7-METHOXY-1H-INDOLE-2-CARBOXYLATE
    • 7-Methoxy-indol-2-carbonsaeure-methylester
    • 7-methoxyindole-2-carboxylic acid methyl ester
    • Methyl 7-methoxyindole-2-carboxylate
    • OMKLIYMSJTUMRD-UHFFFAOYSA-N
    • DTXSID50444713
    • D95743
    • EN300-23939092
    • 84638-71-1
    • AS-76581
    • 1H-Indole-2-carboxylic acid, 7-methoxy-, methyl ester
    • 7-methoxyindole--2carboxylic acid methyl ester
    • SCHEMBL5355599
    • METHYL7-METHOXY-1H-INDOLE-2-CARBOXYLATE
    • methyl 7-methoxy-1H-indole-2-carboxylate
    • MDL: MFCD01547943
    • Inchi: 1S/C11H11NO3/c1-14-9-5-3-4-7-6-8(11(13)15-2)12-10(7)9/h3-6,12H,1-2H3
    • InChI Key: OMKLIYMSJTUMRD-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC2C=C(C(=O)OC)NC=21

Computed Properties

  • Exact Mass: 205.07400
  • Monoisotopic Mass: 205.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 51.3Ų

Experimental Properties

  • Density: 1.253
  • Boiling Point: 370.062°C at 760 mmHg
  • Flash Point: 177.608°C
  • Refractive Index: 1.613
  • PSA: 51.32000
  • LogP: 1.96310

methyl 7-methoxy-1H-indole-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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methyl 7-methoxy-1H-indole-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:84638-71-1)methyl 7-methoxy-1H-indole-2-carboxylate
Order Number:A941182
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:37
Price ($):210.0
Email:sales@amadischem.com

methyl 7-methoxy-1H-indole-2-carboxylate Related Literature

Additional information on methyl 7-methoxy-1H-indole-2-carboxylate

Methyl 7-Methoxy-1H-Indole-2-Carboxylate: A Comprehensive Overview

Methyl 7-methoxy-1H-indole-2-carboxylate, with CAS No. 84638-71-1, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of indole, a heterocyclic aromatic structure, and its unique substitution pattern at the 7-position with a methoxy group and at the 2-position with a methyl ester makes it a valuable molecule for various applications. In this article, we will delve into the structural properties, synthesis methods, biological activities, and potential applications of methyl 7-methoxy-1H-indole-2-carboxylate.

The indole core of methyl 7-methoxy-1H-indole-2-carboxylate is a fundamental building block in many natural products and synthetic compounds. The indole structure consists of a six-membered benzene ring fused to a five-membered pyrrole ring. The substitution at the 7-position with a methoxy group introduces electronic effects that can influence the compound's reactivity and solubility. Similarly, the methyl ester group at the 2-position plays a crucial role in modulating the molecule's physical properties and reactivity. These features make methyl 7-methoxy-1H-indole-2-carboxylate an attractive candidate for further chemical modifications and functionalization.

Recent studies have highlighted the potential of methyl 7-methoxy-1H-indole-2-carboxylate as a precursor for synthesizing bioactive molecules. For instance, researchers have explored its use in the development of novel anti-inflammatory agents. The methoxy group at the 7-position is known to enhance the compound's ability to interact with specific cellular targets, potentially leading to improved therapeutic outcomes. Additionally, the methyl ester group can be readily converted into other functional groups, such as acids or amides, enabling further diversification of its chemical properties.

In terms of synthesis, methyl 7-methoxy-1H-indole-2-carboxylate can be prepared through various routes. One common method involves the Friedländer synthesis, which utilizes an o-amino aryl aldehyde or ketone and an activated acetylenic compound to form the indole ring. The subsequent introduction of substituents at specific positions requires careful planning to ensure high yields and purity. Recent advancements in catalytic methods have also enabled more efficient and environmentally friendly syntheses of this compound.

The biological activity of methyl 7-methoxy-1H-indole-2-carboxylate has been extensively studied in recent years. In vitro experiments have demonstrated its ability to inhibit certain enzymes associated with inflammation and oxidative stress. Furthermore, preclinical studies suggest that this compound may exhibit potential as an anti-cancer agent by modulating key signaling pathways involved in cell proliferation and apoptosis. These findings underscore the importance of further research into its therapeutic applications.

From an industrial perspective, methyl 7-methoxy-1H-indole-2-carboxylate has found applications in the pharmaceutical industry as an intermediate for drug development. Its structural versatility allows it to serve as a starting material for synthesizing complex molecules with diverse biological activities. Additionally, its use in materials science has been explored for applications such as nonlinear optics and sensors due to its unique electronic properties.

In conclusion, methyl 7-methoxy-1H-indole-2-carboxylate (CAS No. 84638-71-1) is a multifaceted compound with significant potential across various scientific disciplines. Its structural features make it an ideal candidate for further research and development in areas ranging from drug discovery to advanced materials. As new insights into its properties continue to emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:84638-71-1)methyl 7-methoxy-1H-indole-2-carboxylate
A941182
Purity:99%
Quantity:1g
Price ($):210.0
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